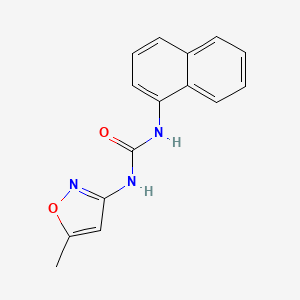
N-(5-methyl-3-isoxazolyl)-N'-1-naphthylurea
Vue d'ensemble
Description
“N-(5-methyl-3-isoxazolyl)acetamide” is a compound with the molecular formula C6H8N2O2 . It’s related to a variety of other compounds, including “N-(5-methyl-3-isoxazolyl)benzamide” and “3-methyl-N-(5-methyl-3-isoxazolyl)benzamide”, which have the molecular formulas C11H10N2O2 and C12H12N2O2, respectively .
Molecular Structure Analysis
The molecular structure of “N-(5-methyl-3-isoxazolyl)acetamide” has been analyzed and its molecular weight is 140.14 Da . Other related compounds, such as “N-(5-methyl-3-isoxazolyl)benzamide” and “3-methyl-N-(5-methyl-3-isoxazolyl)benzamide”, have molecular weights of 202.22 Da and 216.24 Da, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-methyl-3-isoxazolyl)acetamide” include a molecular weight of 140.14 Da and a molecular formula of C6H8N2O2 .
Applications De Recherche Scientifique
Chemistry and Pharmacology Insights
N-(5-methyl-3-isoxazolyl)-N'-1-naphthylurea, as part of the naphthalene derivatives class, shares structural similarities with naphthoquinones like 7-Methyljuglone (7-MJ). 7-MJ, with diverse biological activities, is known for its antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. Its hemi-synthesis and pharmacological applications have been extensively researched, setting a precedent for the potential of related naphthalene derivatives in various therapeutic domains (Mbaveng & Kuete, 2014).
Pharmacological Aspects
The pharmacological scope of compounds structurally similar to this compound is significant. Isoxazoline derivatives, another class of nitrogen and oxygen-containing heterocycles, have gained prominence in medicinal chemistry, especially as anticancer agents. Their existence in natural sources, isolation methods, and utilization as anticancer agents highlight the versatility and potential of these compounds in medicinal applications (Kaur et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-9-14(18-20-10)17-15(19)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOCMEUWNPXLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





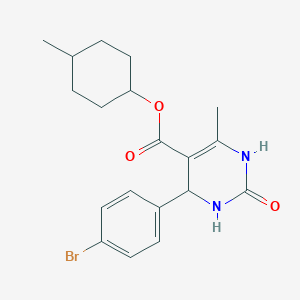
![N-[2-(1-piperidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3833070.png)
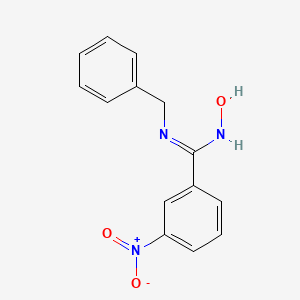
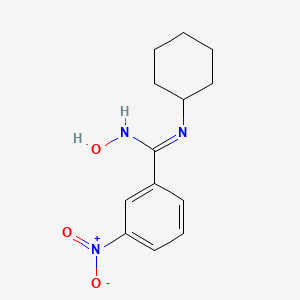
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide](/img/structure/B3833085.png)
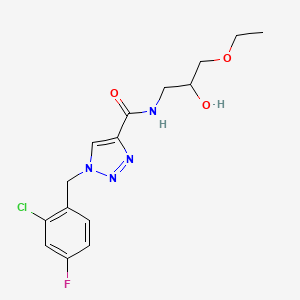
![8-[(2Z)-5-methyl-2-phenylhex-2-en-1-yl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3833101.png)
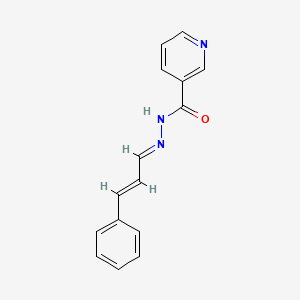
![N'-[1-(2-thienyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B3833122.png)
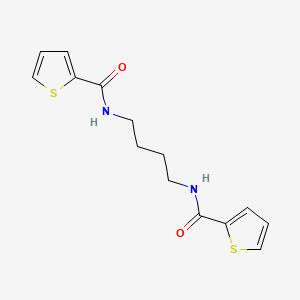
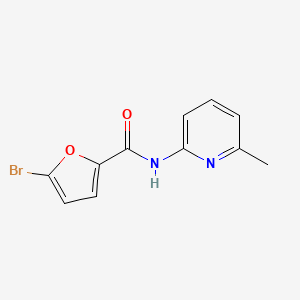
![2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3833140.png)